2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide
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Overview
Description
2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide is a complex organic compound with the molecular formula C23H17Cl2N7O2 and a molecular weight of 494.344 g/mol This compound is notable for its unique structure, which includes a dichlorobenzamide core and a tetraazolylphenyl group
Preparation Methods
The synthesis of 2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide involves multiple steps. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups in the benzamide core can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2,4-Dichloro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide include:
2,4-Dichloro-N’-(1-(3-(1H-tetraazol-1-yl)phenyl)ethylidene)benzohydrazide: This compound has a similar structure but differs in the position and nature of substituents.
This compound: Another closely related compound with slight variations in the molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
478252-14-1 |
---|---|
Molecular Formula |
C23H17Cl2N7O2 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H17Cl2N7O2/c1-14(15-5-4-6-17(11-15)32-13-26-30-31-32)28-29-23(34)19-7-2-3-8-21(19)27-22(33)18-10-9-16(24)12-20(18)25/h2-13H,1H3,(H,27,33)(H,29,34)/b28-14+ |
InChI Key |
SXMJUZHGUDTPOA-CCVNUDIWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)/C3=CC(=CC=C3)N4C=NN=N4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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